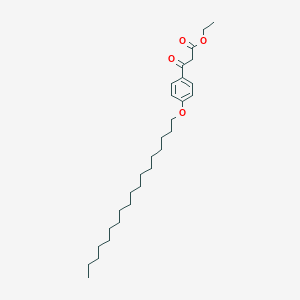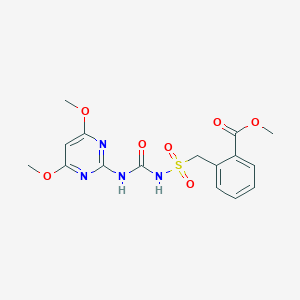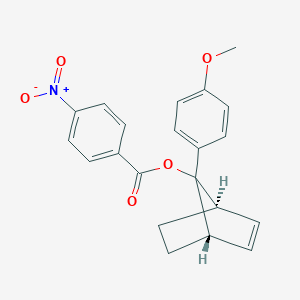
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate, commonly known as NMN, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. NMN is a derivative of nicotinamide riboside, a molecule that is involved in the production of energy in cells.
Mecanismo De Acción
NMN is converted into nicotinamide adenine dinucleotide (NAD+) in cells. NAD+ is a molecule that is involved in many cellular processes, including energy production and DNA repair. NMN has been shown to increase NAD+ levels in cells, which may explain its health benefits.
Efectos Bioquímicos Y Fisiológicos
NMN has been shown to have several biochemical and physiological effects. It has been found to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it has been extensively studied, and its effects are well documented. However, there are also some limitations to using NMN in lab experiments. It is a relatively expensive compound, which may limit its use in some studies. In addition, it has not been extensively studied in humans, so its effects in humans are not well understood.
Direcciones Futuras
There are several future directions for research on NMN. One area of research is the potential use of NMN in the treatment of age-related diseases. NMN has been shown to activate sirtuins, which are involved in regulating cellular metabolism and aging. Another area of research is the potential use of NMN in the treatment of type 2 diabetes. NMN has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of this disease. Finally, more research is needed to understand the long-term effects of NMN in humans. While NMN has been extensively studied in animals, its effects in humans are not well understood.
Métodos De Síntesis
The synthesis of NMN involves a series of chemical reactions that convert nicotinamide riboside into NMN. The first step involves the protection of the hydroxyl group of nicotinamide riboside using a protecting group such as p-methoxybenzyl chloride. The protected nicotinamide riboside is then treated with p-nitrobenzoyl chloride to form NMN. The final step involves the removal of the protecting group to obtain pure NMN. The overall yield of the synthesis method is approximately 30%.
Aplicaciones Científicas De Investigación
NMN has been extensively studied for its potential health benefits. It has been shown to improve glucose tolerance and insulin sensitivity in mice, which suggests that it may be useful in the treatment of type 2 diabetes. NMN has also been shown to improve mitochondrial function, which is important for energy production in cells. In addition, NMN has been found to activate sirtuins, a family of enzymes that are involved in regulating cellular metabolism and aging.
Propiedades
Número CAS |
19719-68-7 |
|---|---|
Nombre del producto |
(1beta,4beta,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate |
Fórmula molecular |
C21H19NO5 |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
[(1S,4R)-7-(4-methoxyphenyl)-7-bicyclo[2.2.1]hept-2-enyl] 4-nitrobenzoate |
InChI |
InChI=1S/C21H19NO5/c1-26-19-12-8-17(9-13-19)21(15-4-5-16(21)7-6-15)27-20(23)14-2-10-18(11-3-14)22(24)25/h2-5,8-13,15-16H,6-7H2,1H3/t15-,16+,21? |
Clave InChI |
RXJPWSNADZLBGB-GWTOYCKXSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2([C@@H]3CC[C@H]2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=C(C=C1)C2(C3CCC2C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Sinónimos |
(1β,4β,7-anti)-7-(p-Methoxyphenyl)norborn-2-en-7-ol p-nitrobenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



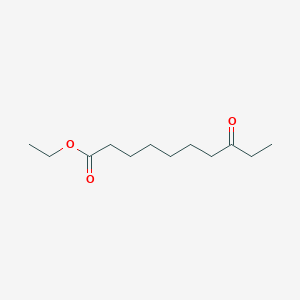
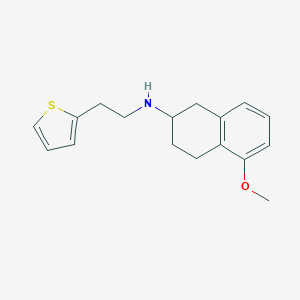
![N-[(Z)-1,2-diphenylethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B33724.png)

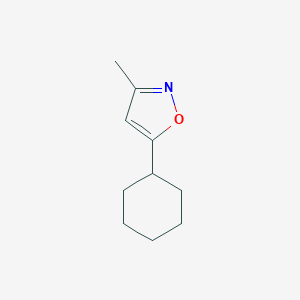
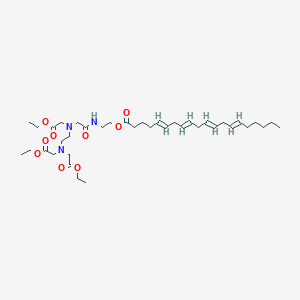

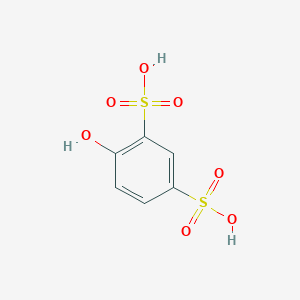
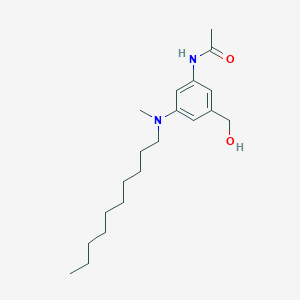
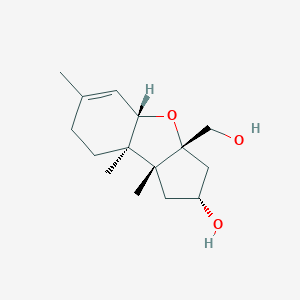
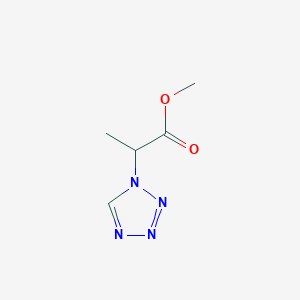
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
